Acetylvaline Acetylvaline N-acetyl-L-valine is an L-valine derivative in which one of the amino hydrogens of L-valine has been replaced by an acetyl group. It is a N-acetyl-L-amino acid and a L-valine derivative. It is a conjugate acid of a N-acetyl-L-valinate.
Brand Name: Vulcanchem
CAS No.: 96-81-1
VCID: VC21540411
InChI: InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
SMILES: Array
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

Acetylvaline

CAS No.: 96-81-1

Cat. No.: VC21540411

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Acetylvaline - 96-81-1

Specification

CAS No. 96-81-1
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2S)-2-acetamido-3-methylbutanoic acid
Standard InChI InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
Standard InChI Key IHYJTAOFMMMOPX-LURJTMIESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)C
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

N-Acetyl-L-valine is characterized by specific chemical identifiers that enable its precise identification in scientific literature and chemical databases.

Chemical IdentifierValue
CAS Number96-81-1
Molecular FormulaC7H13NO3
Molecular Weight159.18-159.19 g/mol
IUPAC Name(2S)-2-acetamido-3-methylbutanoic acid
SMILES NotationCC(C)C@HC(O)=O
InChI KeyIHYJTAOFMMMOPX-LURJTMIESA-N
PubChem CID66789

The compound is known by several synonyms in scientific literature, including Ac-Val-OH, Acetyl-L-valine, N-α-Acetyl-L-valine, and (2S)-2-acetamido-3-methylbutanoic acid .

Structural Features

N-Acetyl-L-valine maintains the core structure of L-valine but with the addition of an acetyl group at the amino terminus. This modification significantly alters the compound's chemical behavior, particularly its acid-base properties and reactivity. The structure includes:

  • An acetamido group (-NHCOCH3) at the alpha carbon

  • A carboxylic acid group (-COOH)

  • A side chain consisting of an isopropyl group characteristic of valine

The stereochemistry at the alpha carbon is preserved as (S) configuration, maintaining the L-form characteristic of naturally occurring amino acids .

Physical Properties

N-Acetyl-L-valine exhibits distinctive physical properties that influence its handling, storage, and applications in laboratory and industrial settings.

Physical Characteristics

The compound appears as a white crystalline powder at room temperature . Its physical state makes it easily manageable for laboratory use and industrial applications.

Key Physical Properties

PropertyValueSource
Physical FormCrystalline Powder
ColorWhite
Melting Point163-167°C
Boiling Point362.2±25.0°C (Predicted)
Density1.094±0.06 g/cm³ (Predicted)
Optical Rotation[α]D20 -16~-20° (c=5, C2H5OH)
pKa3.62±0.10 (Predicted)

Solubility

N-Acetyl-L-valine is notably soluble in methanol . This solubility profile affects its extraction methods, purification processes, and applications in various chemical and biochemical systems. Knowledge of its solubility characteristics is essential for developing effective protocols for its utilization in research and industrial settings.

Biological Significance

Role in Protein Modification

N-Acetyl-L-valine represents an important class of acetylated amino acids that are crucial in post-translational modifications of proteins. N-terminal acetylation of proteins is a widespread process in eukaryotes that is highly conserved and plays a significant role in protein protection and stability . This modification affects approximately 85% of all human proteins and 68% of all yeast proteins, indicating its biological importance .

Formation in Biological Systems

In biological systems, N-acetyl amino acids like N-Acetyl-L-valine can be produced through two primary mechanisms:

  • Direct synthesis by specific N-acetyltransferases

  • Proteolytic degradation of N-acetylated proteins by specific hydrolases

Enzymatic Processes

The acetylation process is primarily mediated by N-acetyltransferase enzymes (NATs), which include three main oligomeric complexes: NatA, NatB, and NatC . These enzyme complexes consist of at least one unique catalytic subunit and one ribosomal anchor. The substrate specificities of different NAT enzymes are largely determined by the identities of the first two N-terminal residues of the target protein .

The human NatA complex specifically co-translationally acetylates N-termini bearing small amino acids (including A, S, T, C, and occasionally V and G) . The complex also exists in a monomeric state and can post-translationally acetylate acidic N-terminal residues, contributing to the formation of compounds like N-Acetyl-L-valine.

Synthesis and Production

Chemical Synthesis

While the search results don't provide specific synthesis methods for N-Acetyl-L-valine, the compound can generally be produced through standard acetylation reactions of L-valine. Typical synthetic approaches might involve:

  • Reaction of L-valine with acetic anhydride or acetyl chloride under appropriate conditions

  • Protection of the carboxylic acid group, followed by selective acetylation of the amino group

  • Enzymatic synthesis using specific acetyltransferases

Applications and Uses

Research Applications

N-Acetyl-L-valine has several significant applications in chemical and biochemical research:

  • As a ligand for the meta-selective tert-alkylation reaction

  • As a participant in the 2,6-diolefination reaction of phenylacetic acids

  • As an N-protected amino acid ligand in various chemical transformations

Biochemical Studies

The compound serves as an important model system for studying:

  • Protein N-terminal modifications

  • Amino acid derivatives and their biological functions

  • Structure-activity relationships in modified amino acids

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